Cas no 1018443-00-9 (3-(azetidin-1-yl)pyrrolidine hydrochloride)

3-(Azetidin-1-yl)pyrrolidine hydrochloride is a heterocyclic organic compound featuring both azetidine and pyrrolidine moieties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic structure enhances binding affinity in drug design, particularly for targeting central nervous system (CNS) receptors and enzymes. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound is commonly utilized in the development of bioactive molecules, including potential therapeutics for neurological disorders. Its synthetic versatility allows for further functionalization, enabling precise modifications for structure-activity relationship (SAR) studies. High-purity grades are available to ensure reproducibility in research and industrial applications.
3-(azetidin-1-yl)pyrrolidine hydrochloride structure
1018443-00-9 structure
Product Name:3-(azetidin-1-yl)pyrrolidine hydrochloride
CAS No:1018443-00-9
MF:C7H16Cl2N2
MW:199.121339797974
CID:858428
Update Time:2025-06-10

3-(azetidin-1-yl)pyrrolidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(1-Azetidinyl)-pyrrolidine 2HCl
    • 3-(azetidin-1-yl)pyrrolidine,hydrochloride
    • 1-(azetidin-3-yl)pyrrolidine hydrochloride
    • 3-(1-Azetidinyl)-pyrrolidinedihydrochloride
    • 3-(azetidin-1-yl)pyrrolidine hydrochloride
    • Inchi: 1S/C7H14N2.2ClH/c1-4-9(5-1)7-2-3-8-6-7;;/h7-8H,1-6H2;2*1H
    • InChI Key: JIWZPMQLVYZZDC-UHFFFAOYSA-N
    • SMILES: N1CCC(N2CCC2)C1.[H]Cl.[H]Cl

Computed Properties

  • Exact Mass: 198.069054g/mol
  • Monoisotopic Mass: 198.069054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 199.12g/mol
  • Topological Polar Surface Area: 15.3Ų

3-(azetidin-1-yl)pyrrolidine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A965560-5mg
3-(1-Azetidinyl)-pyrrolidine Hydrochloride
1018443-00-9
5mg
$ 50.00 2022-06-01
TRC
A965560-10mg
3-(1-Azetidinyl)-pyrrolidine Hydrochloride
1018443-00-9
10mg
$ 95.00 2022-06-01
TRC
A965560-50mg
3-(1-Azetidinyl)-pyrrolidine Hydrochloride
1018443-00-9
50mg
$ 320.00 2022-06-01
Apollo Scientific
OR451027-1g
3-(1-Azetidinyl)-pyrrolidine dihydrochloride
1018443-00-9
1g
£1050.00 2023-09-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBUA628-1-100MG
3-(azetidin-1-yl)pyrrolidine hydrochloride
1018443-00-9 95%
100MG
¥ 957.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBUA628-1-250MG
3-(azetidin-1-yl)pyrrolidine hydrochloride
1018443-00-9 95%
250MG
¥ 1,531.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBUA628-1-500MG
3-(azetidin-1-yl)pyrrolidine hydrochloride
1018443-00-9 95%
500MG
¥ 2,547.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBUA628-1-1G
3-(azetidin-1-yl)pyrrolidine hydrochloride
1018443-00-9 95%
1g
¥ 3,821.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBUA628-1-5G
3-(azetidin-1-yl)pyrrolidine hydrochloride
1018443-00-9 95%
5g
¥ 11,464.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBUA628-1-10G
3-(azetidin-1-yl)pyrrolidine hydrochloride
1018443-00-9 95%
10g
¥ 19,107.00 2023-04-03

Additional information on 3-(azetidin-1-yl)pyrrolidine hydrochloride

Comprehensive Overview of 3-(Azetidin-1-yl)pyrrolidine Hydrochloride (CAS No. 1018443-00-9): Properties, Applications, and Industry Insights

3-(Azetidin-1-yl)pyrrolidine hydrochloride (CAS No. 1018443-00-9) is a specialized organic compound gaining traction in pharmaceutical and chemical research due to its unique structural features. This heterocyclic amine derivative combines an azetidine ring with a pyrrolidine scaffold, offering versatile reactivity for drug discovery. The hydrochloride salt form enhances its solubility, making it particularly valuable in medicinal chemistry applications. Recent literature highlights its potential as a building block for kinase inhibitors and GPCR-targeted therapies, aligning with current trends in precision medicine development.

The compound's molecular structure (C7H15ClN2) features a secondary amine group that facilitates diverse chemical modifications, a property highly sought after in high-throughput screening libraries. Researchers are particularly interested in its conformational rigidity, which can improve target binding affinity—a hot topic in structure-activity relationship (SAR) studies. Analytical data shows excellent purity profiles (>98% by HPLC), meeting stringent requirements for lead optimization processes in modern drug development pipelines.

From a synthetic chemistry perspective, 3-(azetidin-1-yl)pyrrolidine HCl serves as a valuable intermediate for constructing bioactive molecules. Its applications span multiple therapeutic areas, including central nervous system (CNS) disorders and metabolic disease research—two fields receiving substantial investment in 2024. The compound's physicochemical properties (logP ~0.5, polar surface area 24Ų) suggest favorable blood-brain barrier penetration, explaining its popularity in neuropharmacology studies.

Quality control protocols for CAS No. 1018443-00-9 typically involve NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to verify structural integrity. Storage recommendations emphasize protection from moisture at 2-8°C, with stability data showing no degradation under inert atmospheres. These characteristics make it suitable for automated synthesis platforms—a growing demand in AI-driven drug discovery workflows.

Market analysis reveals increasing procurement of 3-(azetidin-1-yl)pyrrolidine hydrochloride by contract research organizations (CROs) and academic institutions. This trend correlates with rising interest in fragment-based drug design and covalent inhibitor development. The compound's scaffold diversity addresses current challenges in addressing undruggable targets, a frequent search topic in pharmaceutical forums and research databases like SciFinder and Reaxys.

Environmental and safety assessments indicate that proper handling of this material requires standard laboratory precautions, with no special hazards beyond typical amine salts. Its green chemistry profile—including potential for catalytic amination routes—aligns with industry shifts toward sustainable synthesis methods. This aspect particularly resonates with researchers searching for eco-friendly reagents in organic synthesis.

Future applications may exploit the compound's chiral centers for developing enantioselective catalysts, an area seeing rapid growth in asymmetric synthesis. Patent landscapes show emerging interest in derivatives of 1018443-00-9 for protein-protein interaction modulation, reflecting broader industry focus on next-generation therapeutics. These developments position the compound as a valuable asset in biopharmaceutical innovation pipelines.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent